1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline
Description
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Properties
IUPAC Name |
1-(2,4-dimethyl-5-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-10-13(2)17(11-16(12)19(20)21)24(22,23)18-9-5-7-14-6-3-4-8-15(14)18/h3-4,6,8,10-11H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEVAHAQQVSDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl group and a nitrophenyl moiety attached to a tetrahydroquinoline backbone. Its molecular formula is , with a molecular weight of approximately 346.39 g/mol. The structural complexity suggests multiple interaction sites for biological targets.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. The compound is believed to influence several biochemical pathways associated with inflammation, cancer progression, and microbial infections.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Similar indole derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the nitro group may enhance this activity by inducing oxidative stress in cancer cells.
- Anti-inflammatory Effects : The sulfonyl group is known to modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the efficacy of related compounds in various models:
- In Vitro Studies : A study demonstrated that tetrahydroquinoline derivatives exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the low micromolar range against breast and prostate cancer cell lines .
- In Vivo Efficacy : In animal models for psoriasis and rheumatoid arthritis, related compounds have shown significant therapeutic effects with minimal side effects. For example, a derivative exhibited an oral bioavailability of 48.1% in mice and effectively treated psoriasis at lower doses compared to existing treatments .
- Mechanistic Insights : Molecular dynamics simulations have elucidated the binding interactions of these compounds with key regulatory proteins involved in inflammatory pathways. This highlights their potential as multitarget-directed ligands for autoimmune diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-((2,4-Dimethylphenyl)sulfonyl)indoline | Lacks nitro group | Reduced anticancer activity |
| 1-((2,4-Dimethyl-5-chlorophenyl)sulfonyl)indoline | Contains chlorine | Varies in reactivity |
| 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Base structure | Effective against autoimmune diseases |
Chemical Reactions Analysis
Oxidative C(sp³)–H Functionalization
The tetrahydroquinoline core undergoes DDQ-mediated oxidation to generate a reactive N-sulfonyl iminium ion intermediate at the C1 position. This intermediate reacts with electron-rich nucleophiles (e.g., allyltrimethylsilane, indoles) under mild conditions .
Mechanism : Single-electron transfer from tetrahydroquinoline to DDQ generates a radical cation, followed by H-atom abstraction to form the stabilized iminium ion. Nucleophilic trapping yields functionalized products .
Reduction of the Nitro Group
The 5-nitro group on the sulfonyl-substituted phenyl ring can be reduced to an amine under catalytic hydrogenation conditions, altering electronic properties for further derivatization .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | Ethanol, rt, 12 h | 5-Amino-2,4-dimethylphenylsulfonyl derivative | ~90% |
Sulfonamide Cleavage and Substitution
The sulfonamide group can undergo acid- or base-catalyzed hydrolysis or nucleophilic displacement, though the electron-withdrawing nitro group may stabilize the sulfonyl linkage .
Electrophilic Aromatic Substitution
The 2,4-dimethyl-5-nitrophenyl group directs electrophiles to specific positions:
-
Nitro group : Deactivates the ring but allows substitution at the para position relative to methyl groups under forcing conditions.
-
Methyl groups : Activate ortho/para positions but steric hindrance may limit reactivity .
Key Challenges and Considerations
-
Steric hindrance : The 2,4-dimethyl substituents on the phenyl ring may limit access to reactive sites.
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Nitro group stability : Reduction or displacement requires careful control to avoid side reactions.
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Sulfonamide robustness : While stable under many conditions, harsh acids/bases may cleave the S–N bond .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline?
Methodological Answer:
The compound can be synthesized via intramolecular cyclization of precursors containing sulfonyl and tetrahydroquinoline moieties. For example:
- Step 1: React 1,2,3,4-tetrahydroquinoline with a sulfonyl chloride derivative (e.g., 2,4-dimethyl-5-nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Step 2: Optimize cyclization using catalytic acids (e.g., HCl or H₂SO₄) or thermal activation (100–120°C) to promote ring closure .
- Yield Considerations: Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80%, depending on solvent polarity and temperature control .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a multi-analytical approach :
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity >95% is acceptable for biological assays .
- Spectroscopy:
- X-ray Crystallography: If single crystals are obtained, compare bond lengths/angles with similar tetrahydroquinoline derivatives (e.g., C–S bond: ~1.76 Å) .
Advanced: What strategies resolve contradictions in reactivity data during sulfonylation of tetrahydroquinoline derivatives?
Methodological Answer:
Contradictions often arise from steric hindrance or electronic effects of substituents. Address via:
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electron-deficient regions prone to sulfonylation .
- Experimental Screening: Test alternative sulfonylating agents (e.g., tosyl vs. nosyl chlorides) and solvents (DMF vs. dichloromethane) to optimize regioselectivity .
- Case Study: A 2024 study found that electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance sulfonylation efficiency by 30% compared to methyl groups .
Advanced: How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
Design a multi-tiered assay framework :
- In Vitro Screening:
- In Silico Studies:
- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives) to identify SAR trends .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?
Methodological Answer:
The sulfonyl group and tetrahydroquinoline core confer stability via:
- Electronic Effects: The electron-withdrawing nitro group on the phenyl ring stabilizes the sulfonamide bond against hydrolysis.
- Steric Protection: 2,4-Dimethyl substituents shield the sulfonyl moiety from nucleophilic attack.
- Experimental Validation:
Basic: What are the critical safety considerations when handling this compound?
Methodological Answer:
- Toxicity Data: Limited acute toxicity reported, but assume LD₅₀ >500 mg/kg (oral, rat) based on analogous sulfonamides .
- Handling Protocols:
- Waste Disposal: Neutralize with dilute NaOH before incineration .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (for electrophilicity/nucleophilicity) and local softness using Gaussian-based DFT.
- Transition State Modeling: Identify energy barriers for sulfonamide cleavage or ring-opening reactions using QM/MM simulations (e.g., CP2K software) .
- Case Study: A 2023 study predicted regioselective nitration at the 6-position of the tetrahydroquinoline ring with 85% accuracy using DFT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
